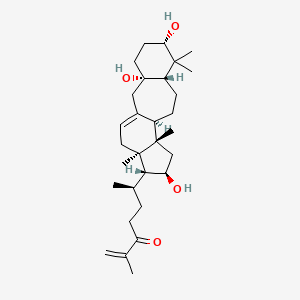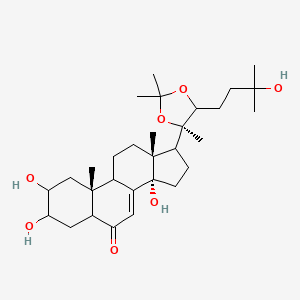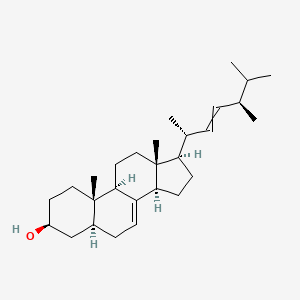
PROTAC CRABP-II Degrader-3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PROTAC CRABP-II Degrader-3 is a potent degrader of cellular retinoic acid binding protein (CRABP-II) based on the inhibitor of apoptosis protein (IAP) ligand . This compound is part of the proteolysis targeting chimera (PROTAC) technology, which is an innovative approach to targeted protein degradation. This compound is used primarily in scientific research for its ability to selectively degrade CRABP-II, a protein involved in the regulation of retinoic acid, which plays a crucial role in cell differentiation and proliferation .
准备方法
The synthesis of PROTAC CRABP-II Degrader-3 involves the conjugation of a ligand for CRABP-II with an IAP ligand through a linker. The synthetic route typically includes the following steps:
Synthesis of the CRABP-II ligand: This involves the preparation of a molecule that can specifically bind to CRABP-II.
Synthesis of the IAP ligand: This involves the preparation of a molecule that can bind to the IAP.
Conjugation: The CRABP-II ligand and the IAP ligand are linked together using a chemical linker to form the final PROTAC molecule.
化学反应分析
PROTAC CRABP-II Degrader-3 undergoes several types of chemical reactions, including:
Substitution reactions: These reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halides and nucleophiles.
Oxidation and reduction reactions: These reactions involve the gain or loss of electrons. Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Conjugation reactions: These reactions involve the formation of a bond between two molecules.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can produce a variety of substituted derivatives of the original compound .
科学研究应用
PROTAC CRABP-II Degrader-3 has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of protein degradation and to develop new methods for targeted protein degradation.
Biology: It is used to investigate the role of CRABP-II in cellular processes and to study the effects of its degradation on cell differentiation and proliferation.
Medicine: It is used in the development of new therapeutic strategies for diseases related to retinoic acid signaling, such as certain types of cancer.
Industry: It is used in the development of new drugs and in the study of protein degradation pathways.
作用机制
The mechanism of action of PROTAC CRABP-II Degrader-3 involves the formation of a ternary complex between the target protein (CRABP-II), the PROTAC molecule, and the E3 ubiquitin ligase. This complex facilitates the ubiquitination of CRABP-II, marking it for degradation by the proteasome. The degradation of CRABP-II leads to a decrease in its cellular levels, thereby modulating the biological pathways in which it is involved .
相似化合物的比较
PROTAC CRABP-II Degrader-3 is unique in its ability to selectively degrade CRABP-II. Similar compounds include other PROTACs that target different proteins, such as:
PROTAC ARV-110: Targets androgen receptor for degradation.
PROTAC ARV-471: Targets estrogen receptor for degradation.
PROTAC BET degrader: Targets bromodomain and extra-terminal (BET) proteins for degradation.
These compounds share a similar mechanism of action but differ in their target proteins and applications.
属性
分子式 |
C46H68N4O11 |
|---|---|
分子量 |
853.1 g/mol |
IUPAC 名称 |
(2E,4E,6E,8E)-9-[(3E)-3-[2-[2-[2-[2-[2-[(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoyl]oxyethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]imino-2,6,6-trimethylcyclohexen-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid |
InChI |
InChI=1S/C46H68N4O11/c1-32(2)28-40(49-44(55)43(54)38(47)30-36-14-9-8-10-15-36)45(56)60-27-26-59-25-24-58-23-22-57-21-20-48-41(51)31-61-50-39-18-19-46(6,7)37(35(39)5)17-16-33(3)12-11-13-34(4)29-42(52)53/h8-17,29,32,38,40,43,54H,18-28,30-31,47H2,1-7H3,(H,48,51)(H,49,55)(H,52,53)/b13-11+,17-16+,33-12+,34-29+,50-39+/t38-,40+,43+/m1/s1 |
InChI 键 |
RZIQIEBBFSSCIQ-KMRDRQGYSA-N |
手性 SMILES |
CC\1=C(C(CC/C1=N\OCC(=O)NCCOCCOCCOCCOC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](CC2=CC=CC=C2)N)O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C |
规范 SMILES |
CC1=C(C(CCC1=NOCC(=O)NCCOCCOCCOCCOC(=O)C(CC(C)C)NC(=O)C(C(CC2=CC=CC=C2)N)O)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


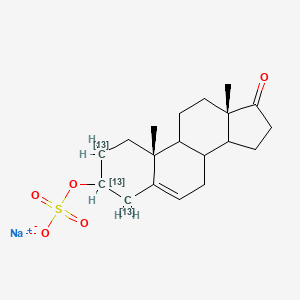
oxane-2-carboxylic acid](/img/structure/B12425644.png)
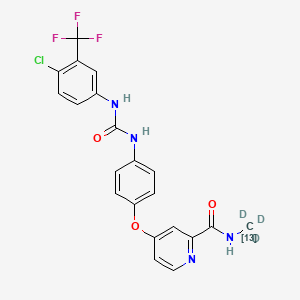
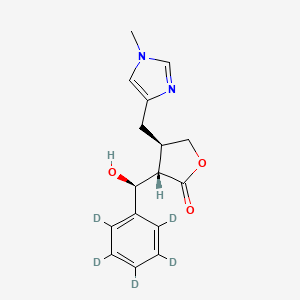


![Pentapotassium;2-[2-[[5-(carboxylatomethyl)-5-oxido-4,7-dioxo-1,3,2-dioxabismepan-2-yl]oxy]-2-oxoethyl]-2-oxidobutanedioate](/img/structure/B12425670.png)
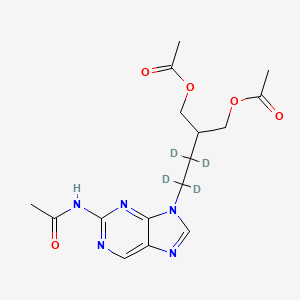
![2-[5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B12425674.png)
